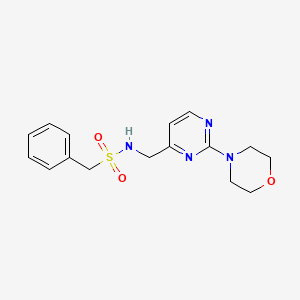
N-((2-morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-morpholin-4-ylpyrimidin-5-yl)-1-phenylmethanesulfonamide, with a molecular formula of C15H18N4O3S and a molecular weight of 342.39 g/mol. Its structure features a pyrimidine ring substituted with a morpholine group and a phenylmethanesulfonamide moiety, which is crucial for its biological interactions.
This compound primarily acts as an inhibitor of the mechanistic target of rapamycin (mTOR), a key regulator in cell growth and metabolism. The interaction with mTOR modulates various cellular processes, including:
- Signal Transduction : Inhibition of mTOR affects pathways involved in protein synthesis and cell proliferation.
- Cytokine Secretion : The compound can influence immune responses by modulating cytokine release.
- Cellular Proliferation : It has potential applications in treating cancers by inhibiting tumor cell growth.
1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. Studies have shown that it effectively inhibits the proliferation of various cancer cell lines by targeting mTOR signaling pathways. For instance, it has demonstrated efficacy against breast cancer and leukemia models.
2. Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects. By regulating cytokine production, it may offer therapeutic benefits in autoimmune diseases and inflammatory conditions.
3. Kinase Inhibition
As a kinase inhibitor, it shows promise in modulating protein kinase activities, which are critical for various cellular functions. This property makes it a candidate for further development in treating diseases characterized by aberrant kinase activity.
Case Studies
Several studies highlight the biological activity of this compound:
属性
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-24(22,13-14-4-2-1-3-5-14)18-12-15-6-7-17-16(19-15)20-8-10-23-11-9-20/h1-7,18H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZIIZCPEKEANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














